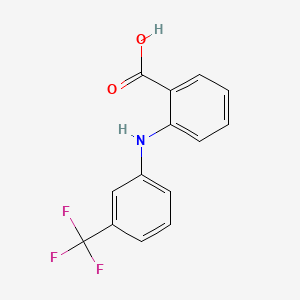

Flufenamic Acid

Description

An anthranilic acid derivative with analgesic, anti-inflammatory, and antipyretic properties. It is used in musculoskeletal and joint disorders and administered by mouth and topically. (From Martindale, The Extra Pharmacopoeia, 30th ed, p16)

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for rheumatic disease.

See also: Meclofenamic Acid (related).

Structure

3D Structure

Propriétés

IUPAC Name |

2-[3-(trifluoromethyl)anilino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEPZBJOKDYZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023063 | |

| Record name | Flufenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855855 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Flufenamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

530-78-9 | |

| Record name | Flufenamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flufenamic acid [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flufenamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | flufenamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | flufenamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | flufenamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flufenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flufenamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUFENAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60GCX7Y6BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flufenamic Acid: A Multifaceted Modulator Beyond Cyclooxygenase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenamic acid (FFA), a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), has been recognized for its analgesic and anti-inflammatory properties since the 1960s.[1] Its primary mechanism of action has traditionally been attributed to the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1] However, a growing body of evidence reveals that this compound possesses a diverse pharmacological profile that extends far beyond COX inhibition. This technical guide provides a comprehensive overview of the non-COX-mediated mechanisms of action of this compound, offering researchers and drug development professionals a deeper understanding of its polypharmacology. This guide will delve into its effects on ion channels, key signaling pathways, and nuclear receptors, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Modulation of Ion Channels

A significant aspect of this compound's activity beyond COX inhibition is its broad-spectrum modulation of various ion channels.[1][2] This modulation is often characterized by rapid onset and reversibility, suggesting a direct interaction with the channel proteins.[1] The effects are diverse, encompassing both inhibition and activation, and are dependent on the specific channel subtype and the concentration of this compound.[1][3]

Chloride Channels

This compound is a well-established blocker of several types of chloride channels.[1] This activity contributes to its effects on cellular processes such as volume regulation, transepithelial transport, and neuronal excitability.[4]

-

Calcium-Activated Chloride Channels (CaCCs): this compound inhibits CaCCs, with reported IC50 values in the micromolar range. For instance, in Xenopus oocytes, the IC50 for the inhibition of CaCCs is between 28-35 µM.[1]

-

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): FFA is known to block the CFTR chloride channel.[1] In T84 cell monolayers, it dose-dependently inhibits cAMP-dependent Cl- secretion, with an approximate IC50 of 10 µM for the blockage of Ca2+-dependent Cl- secretion.[5]

Transient Receptor Potential (TRP) Channels

This compound exhibits complex modulatory effects on the TRP channel superfamily, with both inhibitory and activating actions reported for different TRP subtypes.[1][5]

-

Inhibition of TRP Channels: FFA inhibits a wide array of TRP channels, including TRPC3, TRPC7, TRPM2, TRPM3, TRPM4, TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV4.[1][5] The IC50 for TRPM4 inhibition is notably potent, ranging from 3 to 6 µM.[2] For TRPV4, the IC50 for inhibition is 41 µM.[1]

-

Activation of TRP Channels: In contrast, this compound has been shown to activate at least two TRP channels: TRPA1 and TRPC6.[5][6]

Potassium Channels

This compound can also modulate the activity of potassium channels, which are crucial for setting the resting membrane potential and regulating cellular excitability. It has been shown to activate certain types of potassium channels, such as two-pore outwardly rectifying potassium channels, although this may require higher concentrations (in the millimolar range).[1]

Calcium and Sodium Channels

The modulatory effects of this compound extend to voltage-gated calcium and sodium channels. It has been reported to block L-type Ca2+ channels and modulate non-selective cation channels (NSC).[5]

Table 1: Quantitative Data on this compound's Effects on Ion Channels

| Ion Channel Family | Specific Channel | Effect | IC50 / EC50 | Cell/System | Reference(s) |

| Chloride Channels | CaCCs | Inhibition | 28-35 µM | Xenopus oocytes | [1] |

| Ca2+-dependent Cl- secretion | Inhibition | ~10 µM | T84 cell monolayers | [5] | |

| TRP Channels | TRPM4 | Inhibition | 3-6 µM | HEK cells | [2] |

| TRPV4 | Inhibition | 41 µM | HEK-293 cells | [1] | |

| Non-selective cation channels | Inhibition | 10 µM | Rat pancreatic exocrine cells | [4][7] | |

| TRPM2 | Inhibition | Not specified | Recombinant hTRPM2 and CRI-G1 rat insulinoma cells | [7] | |

| Potassium Channels | Two-pore outwardly rectifying K+ channels | Activation | ~1 mM | Not specified | [1] |

Activation of AMP-Activated Protein Kinase (AMPK)

This compound is a potent activator of AMP-activated protein kinase (AMPK), a key cellular energy sensor with anti-inflammatory and channel-regulating functions.[5][8] This activation is not direct but is mediated by an increase in intracellular calcium concentration.[8]

The proposed signaling pathway is as follows:

-

This compound induces the release of calcium from mitochondria.[8]

-

The resulting increase in cytosolic calcium activates Calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ).[5][8]

-

CaMKKβ, in turn, phosphorylates and activates AMPK.[8]

This AMPK activation is a significant mechanism underlying some of the pharmacological effects of this compound.[8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel this compound Analogs as Inhibitors of Androgen Receptor Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A surface on the androgen receptor that allosterically regulates coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological (or Synthetic) and Nutritional Agonists of PPAR-γ as Candidates for Cytokine Storm Modulation in COVID-19 Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Flufenamic Acid: A Technical Guide

An in-depth exploration of the history, synthesis, and mechanism of action of a significant non-steroidal anti-inflammatory drug.

This technical guide provides a comprehensive overview of the discovery and synthesis of flufenamic acid, a notable member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Tailored for researchers, scientists, and drug development professionals, this document delves into the original discovery, detailed synthetic protocols, and the primary signaling pathways through which this compound exerts its therapeutic effects.

Discovery and Historical Context

This compound, chemically known as 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid, was first synthesized and characterized by a team of scientists led by Claude Winder at Parke-Davis in 1963.[1][2] Its discovery was part of a broader research effort in the mid-20th century to develop novel non-steroidal anti-inflammatory agents. The initial findings on its anti-inflammatory and antipyretic properties were published in the journal Arthritis & Rheumatism in 1963, establishing its potential as a therapeutic agent.[3] This work followed the discovery of mefenamic acid in 1961 and preceded that of meclofenamic acid in 1964, both also from the Parke-Davis laboratories.[1][2]

Physicochemical Properties

This compound is a crystalline solid with the following key quantitative properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀F₃NO₂ | [1] |

| Molar Mass | 281.234 g/mol | [1][4][5] |

| Melting Point | 124-125 °C (with resolidification and remelting at 134-136 °C) | [1] |

| Solubility in Water | Practically insoluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform, and diethyl ether | [1] |

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.[6] In the case of this compound, 2-chlorobenzoic acid is reacted with 3-trifluoromethylaniline.

General Experimental Protocol for Ullmann Condensation

The following protocol is a representative example of the synthesis of this compound:

Materials:

-

2-Chlorobenzoic acid

-

3-(Trifluoromethyl)aniline

-

Potassium carbonate (K₂CO₃)

-

Copper powder (catalyst)

-

Dimethylformamide (DMF) or another suitable high-boiling polar solvent

-

Hydrochloric acid (HCl)

-

Ice water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent) and 3-trifluoromethylaniline (1-1.5 equivalents).

-

Add anhydrous potassium carbonate (approximately 2 equivalents) to the mixture.

-

Introduce a catalytic amount of copper powder.

-

Add a suitable solvent, such as dimethylformamide (DMF), to the flask.

-

Heat the reaction mixture to reflux (typically around 120°C or higher) and maintain this temperature for several hours (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[7]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice water.

-

Acidify the aqueous mixture with hydrochloric acid to a pH of approximately 2. This will precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash it with water.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

This synthetic approach, with minor variations, has been a mainstay for the production of this compound and other related fenamates.

Mechanism of Action and Signaling Pathways

This compound, like other NSAIDs, primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][5] It is a non-selective inhibitor of both COX-1 and COX-2.[1] The inhibition of these enzymes blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Beyond COX inhibition, this compound has been shown to modulate other signaling pathways, contributing to its pharmacological profile. These include:

-

Ion Channel Modulation: this compound can block calcium-activated chloride channels (CaCCs) and L-type Ca2+ channels, while activating certain potassium channels. This modulation of ion channels can influence cellular excitability and signaling.

-

NF-κB Pathway: It can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.

-

PPAR Activation: this compound has been shown to interact with and activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of inflammation and metabolism.

Visualizations

Historical Timeline of this compound Discovery

Caption: Key discoveries in the fenamate class of NSAIDs at Parke-Davis.

Synthetic Workflow for this compound via Ullmann Condensation

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Asam meklofenamat - Wikipedia bahasa Indonesia, ensiklopedia bebas [id.wikipedia.org]

- 3. Anti-inflammatory and antipyretic properties of N-(alpha,alpha,alpha-trifluoro-m-tolyl) anthranilic acid (CI-440; this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. This compound-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Polymorphism of Flufenamic Acid Crystal Structures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenamic acid (FFA), a non-steroidal anti-inflammatory drug (NSAID), is a compelling case study in the field of pharmaceutical polymorphism. The ability of a single compound to exist in multiple crystalline forms, or polymorphs, has profound implications for its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2][3] this compound is particularly noteworthy for its extensive polymorphism, with at least nine distinct crystal forms identified, eight of which have been structurally characterized.[4][5][6][7] This guide provides a comprehensive overview of the crystal structures of this compound polymorphs, their thermodynamic properties, and the experimental methodologies for their preparation and characterization.

Crystallographic Data of this compound Polymorphs

The various polymorphic forms of this compound exhibit distinct crystal packing and conformational arrangements. The crystallographic data for the structurally characterized polymorphs are summarized in the table below. This information is crucial for the unambiguous identification of each form.

| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| I | Monoclinic | P2₁/n | 12.523 | 7.868 | 12.874 | 90 | 95.2 | 90 | 4 |

| II | Monoclinic | P2₁/c | 11.831 | 8.024 | 13.562 | 90 | 108.3 | 90 | 4 |

| III | Monoclinic | P2₁/n | 12.532 | 7.859 | 12.883 | 90 | 95.2 | 90 | 4 |

| IV | Triclinic | P-1 | 8.215 | 12.673 | 12.891 | 90.03 | 90.02 | 90.01 | 3 |

| V | Monoclinic | P2₁/c | 10.372 | 16.453 | 29.431 | 90 | 90 | 90 | 16 |

| VI | Triclinic | P-1 | 12.552 | 13.011 | 24.582 | 90.04 | 90.01 | 90.02 | 6 |

| VII | Monoclinic | P2₁/c | 12.613 | 7.915 | 25.746 | 90 | 90 | 90 | 8 |

| VIII | Triclinic | P-1 | 12.981 | 15.482 | 24.351 | 90.01 | 90.02 | 90.03 | 9.5 |

Thermodynamic Properties of this compound Polymorphs

The thermodynamic stability of different polymorphs is a critical factor in selecting the appropriate form for pharmaceutical development. Form III is generally considered the most thermodynamically stable form at ambient conditions.[6] The melting points and enthalpies of fusion for several polymorphs are presented below. It is important to note that some metastable forms may transform to a more stable form upon heating, making the determination of their true melting point challenging.[6]

| Form | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Notes |

| I | 135-137 | 28.5 | Melts without transformation.[6] |

| II | ~125 | - | Tends to transform to Form III upon heating. |

| III | 134-136 | 30.2 | The most stable form.[6] |

| IV | ~123 | - | Undergoes solid-solid transformation upon heating.[8] |

| V | - | - | Transforms to Form III during sample preparation for thermal analysis.[6] |

| VI | - | - | Obtained by low-temperature transformation of Form IV.[6] |

| VII | - | - | Transforms upon heating.[6] |

| VIII | ~118 | - | Extremely unstable, transforms rapidly to Form III upon heating or mechanical stress.[4][9] |

Polymorphic Transformation Pathways

The interconversion between different polymorphic forms of this compound can be triggered by various factors such as temperature, solvent, mechanical stress, and confinement. Understanding these transformation pathways is essential for controlling the solid form of the drug substance during manufacturing and storage.

Figure 1: Polymorphic transformation pathways of this compound under different conditions.

Experimental Protocols

Preparation of this compound Polymorphs

The generation of specific polymorphs of this compound requires precise control over crystallization conditions.

-

Form I: Can be obtained by slow evaporation from solvents like ethanol or by cooling crystallization from various organic solvents.[1]

-

Form III: This stable form can be obtained by crystallization from a variety of solvents, often appearing concomitantly with Form I. It can also be produced by solvent-mediated transformation of less stable forms.[10]

-

Forms II, IV, V, VII, VIII, and IX (a ninth, structurally uncharacterized form): These forms are often accessed through more specialized techniques such as polymer-induced heteronucleation (PIHn).[4][6][7] This method involves crystallizing the drug from a solution in the presence of a polymeric substrate, which can induce the formation of metastable polymorphs.

-

Form VI: This form is uniquely obtained through a solid-solid transformation by cooling Form IV to approximately -130°C.[6]

Polymer-Induced Heteronucleation (PIHn) Protocol (General):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Coat a substrate (e.g., glass slide) with a thin film of a selected polymer.

-

Deposit a small volume of the this compound solution onto the polymer-coated substrate.

-

Allow the solvent to evaporate under controlled conditions (e.g., temperature, humidity).

-

The resulting crystals can then be isolated and characterized. The choice of polymer can influence which polymorph is formed.

Characterization Techniques

A combination of analytical techniques is essential for the comprehensive characterization of this compound polymorphs.

-

Powder X-ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing between different polymorphs. Each crystalline form produces a unique diffraction pattern.

-

Typical Instrument: Bruker D8 Advance or similar.

-

Radiation: Cu Kα (λ = 1.5406 Å).

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 5° to 40°.

-

Scan Speed: 2°/min.

-

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermodynamic properties of the polymorphs, such as melting point and enthalpy of fusion. It can also be used to study polymorphic transformations that occur upon heating.

-

Typical Instrument: Mettler Toledo DSC 822e or similar.

-

Heating Rate: A typical heating rate is 10°C/min.

-

Atmosphere: Inert atmosphere, such as nitrogen, with a purge rate of 50 mL/min.

-

Sample Pans: Crimped aluminum pans.

-

-

Raman and Fourier-Transform Infrared (FTIR) Spectroscopy: These vibrational spectroscopy techniques are sensitive to the molecular conformation and intermolecular interactions within the crystal lattice, providing complementary information for polymorph identification.

-

Raman Spectroscopy: Can be used for in-situ monitoring of polymorphic transformations during crystallization.

-

FTIR Spectroscopy: Can reveal differences in hydrogen bonding and other intermolecular interactions between polymorphs.

-

Experimental Workflow for Polymorph Screening

The discovery and characterization of new polymorphs is a critical step in drug development. A systematic workflow is necessary to explore the polymorphic landscape of a new chemical entity.

Figure 2: A general experimental workflow for polymorph screening and selection.

Conclusion

The extensive polymorphism of this compound serves as a crucial reminder of the importance of thorough solid-state characterization in pharmaceutical development. The existence of multiple crystal forms with distinct properties necessitates a comprehensive understanding and control over the crystallization process to ensure the safety, efficacy, and quality of the final drug product. The experimental protocols and characterization data presented in this guide provide a foundational resource for researchers and scientists working with this complex and fascinating molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nonamorphism in this compound and a New Record for a Polymorphic Compound with Solved Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Monitoring Polymorphic Phase Transitions in this compound Amorphous Solid Dispersions Using Hyphenated X-ray Diffraction–Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Collection - Polymorphic Phase Transformation Pathways under Nanoconfinement: this compound - Crystal Growth & Design - Figshare [acs.figshare.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Novel Flufenamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores various synthetic pathways for the creation of novel derivatives of flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID) with expanding therapeutic potential. This document provides a comprehensive overview of key synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the research and development of next-generation this compound-based compounds. The exploration of these derivatives is driven by the quest for enhanced efficacy, improved safety profiles, and novel therapeutic applications, including oncology and beyond.

Core Synthetic Strategies for this compound and its Analogs

The foundational structure of this compound, N-(α,α,α-trifluoro-m-tolyl)anthranilic acid, offers multiple sites for chemical modification, primarily at the carboxylic acid group and the aromatic rings. The synthesis of the core diarylamine structure is a critical step, historically achieved through methods like the Ullmann condensation. Modern approaches, such as the Buchwald-Hartwig amination, offer milder reaction conditions and broader substrate scope.

A key reaction for forming the diarylamine moiety of this compound involves the coupling of nitrosobenzenes with boronic acids under transition-metal-free conditions.[1][2] Another established method is the reaction of 2-chlorobenzoic acid with 3-trifluoromethylaniline, facilitated by potassium carbonate and copper filings.[3]

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. In the context of this compound synthesis, it typically involves the coupling of an aryl halide (e.g., 2-chlorobenzoic acid) with an aniline derivative (e.g., 3-(trifluoromethyl)aniline) in the presence of a copper catalyst and a base at elevated temperatures.[4][5] While effective, this method often requires harsh reaction conditions.

Buchwald-Hartwig Amination

A more contemporary and versatile alternative is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of C-N bonds between aryl halides or triflates and amines under significantly milder conditions than the Ullmann condensation.[6][7][8] The choice of palladium precursor and phosphine ligand is crucial for achieving high yields and functional group tolerance.

Caption: General workflow for Buchwald-Hartwig amination.

Synthesis of this compound Amide and Ester Derivatives

Modification of the carboxylic acid group of this compound to form amides and esters is a common strategy to develop prodrugs or new chemical entities with altered pharmacokinetic and pharmacodynamic properties.

Amide Synthesis via Carbodiimide Coupling

A widely used method for the synthesis of this compound amides involves the coupling of the parent acid with various amino acid esters using a coupling agent like dicyclohexylcarbodiimide (DCC).[9] This reaction proceeds through the activation of the carboxylic acid group by DCC, followed by nucleophilic attack by the amine.

Caption: Workflow for DCC-mediated amide synthesis.

Esterification for Prodrug Synthesis

Esterification of this compound is another key derivatization strategy, often employed to create hydrophobic prodrugs that can self-assemble into nanoparticles. These "nanoprodrugs" have shown potential for enhanced drug delivery, particularly in cancer therapy.[10]

Synthesis of Hydrazide-Hydrazone and Chalcone Derivatives

To explore a wider range of biological activities, this compound can be converted into more complex derivatives such as hydrazide-hydrazones and chalcones.

Hydrazide-Hydrazone Synthesis

This compound hydrazides can be synthesized from the corresponding methyl esters by reaction with hydrazine hydrate.[11] These hydrazides can then be condensed with various aldehydes or ketones to yield hydrazone derivatives, a class of compounds known for their diverse pharmacological activities.[12][13] A one-step microwave-assisted synthesis of fenamic acid hydrazides directly from the acids has also been reported, offering a more efficient route.[11]

Chalcone Synthesis

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are another important class of bioactive molecules. While direct synthesis of this compound-chalcone conjugates is less commonly reported, the general synthesis of chalcones involves the Claisen-Schmidt condensation of an aryl ketone with an aromatic aldehyde in the presence of a base.[14][15] This methodology could be adapted to create novel this compound derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for representative novel this compound derivatives.

Table 1: Synthesis and Characterization of this compound Amide Derivatives [9]

| Compound | Amino Acid Ester | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| 8 | (R)-Methyl 2-aminopropanoate | - | - | 1.41 (d, 3H), 3.66 (s, 3H), 4.51-4.54 (m, 1H), 6.97-7.81 (m, 7H Ar-H), 8.93 (d, 1H), 9.6 (s, 1H) | 16.45, 48.13, 51.75, 114.34-142.91 (Ar-C), 168.44 (C=O amide), 173.00 (C=O ester) | 367.33 (M+1) |

| 9 | Ethyl 3-aminopropanoate | - | oil | 1.18 (t, 3H), 2.62 (t, 2H), 3.60 (q, 2H), 4.08 (q, 2H), 6.97-7.72 (m, 7H Ar-H), 9.03 (t, 1H), 9.6 (s, 1H) | 13.93, 41.17, 60.50, 114.38-142.81 (Ar-C), 168.92 (C=O amide), 169.70 (C=O ester) | 367.12 (M+1) |

Table 2: Biological Activity of this compound Amide Derivatives [16]

| Compound | Cell Line | IC₅₀ (µM) |

| 8 | HT-29 (Colon Cancer) | 15.4 |

| 17 | HT-29 (Colon Cancer) | 25.82 |

| 5-Fluorouracil | HT-29 (Colon Cancer) | 18 |

Detailed Experimental Protocols

General Procedure for the Synthesis of this compound Amides (7-17)[9]

-

Dissolve this compound (0.01 mol) in dichloromethane (DCM, 20 mL).

-

Add dicyclohexylcarbodiimide (DCC) (0.015 mol) to the solution.

-

Stir the reaction mixture for 30 minutes.

-

In a separate flask, prepare a mixture of the appropriate amino acid hydrochloride (0.02 mol) and triethylamine (TEA, 0.2 mL) in DCM (10 mL).

-

Add the amino acid ester solution drop-wise to the this compound/DCC mixture.

-

Continue stirring and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Synthesis of Ethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate[17]

-

To a solution of this compound in ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography.

Synthesis of 2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide[17]

-

Dissolve ethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry to obtain the pure hydrazide.

Signaling Pathways and Biological Targets

Recent research has identified novel biological targets for this compound and its derivatives beyond their traditional role as COX inhibitors. Notably, this compound has been shown to inhibit the Hippo signaling pathway, a critical regulator of cell proliferation and organ size.[9][17]

This compound and its analogs can directly bind to the TEA domain transcription factors (TEADs), which are the downstream effectors of the Hippo pathway. This binding inhibits TEAD activity, leading to the downregulation of pro-proliferative and anti-apoptotic genes.[18]

Caption: Inhibition of the Hippo pathway by this compound derivatives.

Furthermore, certain this compound derivatives have demonstrated inhibitory activity against the epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy.[19] This highlights the potential for repurposing and developing this compound scaffolds for targeted cancer treatment.

Conclusion

The synthetic versatility of the this compound scaffold provides a rich platform for the development of novel therapeutic agents. The methodologies outlined in this guide, from classical condensation reactions to modern cross-coupling techniques, enable the creation of a diverse library of derivatives. The exploration of amides, esters, hydrazide-hydrazones, and other conjugates has led to the discovery of compounds with promising activities against cancer and potentially other diseases. The elucidation of their interactions with key signaling pathways, such as the Hippo pathway, opens new avenues for targeted drug design. This guide serves as a foundational resource for researchers dedicated to advancing the medicinal chemistry of this compound and its derivatives.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis, docking study, and in vitro anticancer evaluation of new this compound derivatives [pharmacia.pensoft.net]

- 3. Nanoprodrugs of NSAIDs: Preparation and Characterization of this compound Nanoprodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Design, synthesis, and preliminary biological evaluation of this compound analogues for Hippo pathway inhibition - American Chemical Society [acs.digitellinc.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity [mdpi.com]

- 13. hygeiajournal.com [hygeiajournal.com]

- 14. mdpi.com [mdpi.com]

- 15. scienceopen.com [scienceopen.com]

- 16. Development of LM-41 and AF-2112, two this compound-derived TEAD inhibitors obtained through the replacement of the trifluoromethyl group by aryl rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Targeting the Hippo pathway in cancer, fibrosis, wound healing and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Preclinical Overview of Flufenamic Acid: Pharmacokinetics and Bioavailability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of flufenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering a consolidated source of data, experimental methodologies, and relevant biological pathways.

While extensive clinical pharmacokinetic data for this compound in humans is available, detailed quantitative data in common preclinical models such as rats and mice is sparse in the published literature. Therefore, to illustrate the typical pharmacokinetic profiles in these species, this guide presents data for the structurally and pharmacologically similar fenamate, tolfenamic acid, as a representative example. This is supplemented with available human pharmacokinetic data for this compound to provide a comparative context.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in humans and tolfenamic acid in preclinical models.

Table 1: Pharmacokinetic Parameters of this compound in Humans Following Oral Administration

| Parameter | Value | Reference |

| Dose | 200 mg (soft capsule) | [1][2] |

| Cmax (Maximum Plasma Concentration) | 6 - 20 µg/mL | [1][2] |

| Tmax (Time to Cmax) | ~1.5 hours | [1][2] |

| Elimination Half-life (t½) | 5 - 22 hours | [1][2] |

| Total Body Clearance | 80 - 150 mL/min | [1][2] |

| Apparent Volume of Distribution | Much larger than total body water | [1][2] |

Note: Significant inter-subject variation was observed in this study.[1][2]

Table 2: Illustrative Pharmacokinetic Parameters of Tolfenamic Acid in Rats Following Intramuscular Administration

Disclaimer: The following data for tolfenamic acid is presented as a representative example for a fenamate NSAID in a rodent model due to the limited availability of specific quantitative data for this compound.

| Parameter | Value | Reference |

| Dose | 4 mg/kg | |

| Cmax (Maximum Plasma Concentration) | 4111.44 ± 493.15 ng/mL | |

| AUC (0-∞) (Area Under the Curve) | 20280.77 ± 3501.67 ng.h/mL | |

| t½ (Elimination Half-life) | 2.59 ± 0.16 hours | |

| Vz (Volume of Distribution) | 822.17 ± 115.38 mL | |

| Clearance (Cl) | 218.39 ± 25.47 mL/hr |

Table 3: Illustrative Pharmacokinetic Parameters of Tolfenamic Acid in Dogs Following Intramuscular Administration

Disclaimer: The following data for tolfenamic acid is presented as a representative example for a fenamate NSAID in a canine model due to the limited availability of specific quantitative data for this compound.

| Dose | 2 mg/kg | 4 mg/kg | 8 mg/kg | Reference |

| AUC (µg/mL.h) | 13.74 ± 1.88 | 29.82 ± 6.53 | 50.52 ± 5.73 |

Note: Tolfenamic acid displayed linear pharmacokinetics in this study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical pharmacokinetic studies. Below are representative protocols for key experiments.

Animal Models and Dosing

-

Species: Male Wistar rats (for rodent models) or Beagle dogs (for non-rodent models) are commonly used. Animals should be healthy and acclimated to the laboratory environment before the study.

-

Housing: Animals are typically housed in temperature and humidity-controlled rooms with a 12-hour light/dark cycle and free access to standard chow and water.

-

Dosing:

-

Oral (p.o.): this compound can be formulated as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage.

-

Intravenous (i.v.): For intravenous administration, this compound is dissolved in a biocompatible solvent and administered, typically through the tail vein in rats or a cephalic vein in dogs.

-

Intraperitoneal (i.p.): The drug can be dissolved in a sterile vehicle (e.g., saline with a small percentage of DMSO and PEG-400) and injected into the peritoneal cavity.[3]

-

Blood Sampling

-

Rodents: Serial blood samples can be collected from the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery at predetermined time points after drug administration.

-

Dogs: Blood samples are typically collected from the cephalic or jugular vein.

-

Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of this compound in plasma is reverse-phase HPLC with UV detection.[4]

-

Sample Preparation:

-

Liquid-Liquid Extraction: To a known volume of plasma, an internal standard is added. The sample is then acidified, and the drug is extracted into an organic solvent (e.g., a mixture of diethyl ether and n-hexane).

-

Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., Nucleosil C18, 5 µm) is typically used.[4]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an acidic aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: A constant flow rate (e.g., 1 mL/min) is maintained.

-

Detection: UV detection at a wavelength of 280 nm is suitable for this compound.[4]

-

-

Calibration and Quantification: A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of this compound. The concentration of the drug in the study samples is then determined by comparing their peak areas to those of the calibration standards.

Mandatory Visualizations

Signaling Pathway: AMPK Activation by this compound

This compound has been shown to be a potent activator of AMP-activated protein kinase (AMPK). This activation is a key mechanism underlying some of its pharmacological effects.

Experimental Workflow: Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of an orally administered compound.

References

- 1. Bioavailability of this compound in hard and soft gelatin capsules [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. High-performance liquid chromatography of this compound in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating the Antioxidant Potential of Flufenamic Acid: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the antioxidant properties of flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID). This document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to facilitate further investigation into the therapeutic potential of this compound beyond its established anti-inflammatory effects.

This compound, a member of the fenamate class of NSAIDs, is primarily known for its inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1][2] However, a growing body of evidence, detailed within this guide, reveals that this compound also possesses significant antioxidant capabilities. These properties may contribute to its therapeutic efficacy and open new avenues for its application in diseases with an oxidative stress component.

This technical guide provides a thorough examination of the mechanisms through which this compound exerts its antioxidant effects, including direct radical scavenging and the modulation of key cellular signaling pathways.

Quantitative Antioxidant Activity of this compound and Related Compounds

The antioxidant capacity of this compound has been evaluated through various in vitro assays. The following tables summarize the available quantitative data to provide a comparative overview of its efficacy.

| Assay Type | Compound | Result | Reference |

| Hydroxyl Radical Scavenging | This compound | 45.4% competition with DMSO | [3] |

| Superoxide Radical Scavenging (ABTS) | This compound | 40.7% scavenging activity | [3] |

| Lipid Peroxidation Inhibition | Mefenamic Acid* | IC₅₀: 130 µM | [4] |

| Nitric Oxide Scavenging | This compound Derivative | IC₅₀: 0.238 x 10⁶ µM | [5] |

Note: Mefenamic acid is a structurally similar fenamate NSAID. This value is included as an estimate of the potential activity of this compound.

Mechanisms of Antioxidant Action

This compound's antioxidant properties are not limited to direct interaction with reactive oxygen species (ROS). It also modulates critical intracellular signaling pathways that govern the cellular antioxidant response.

Direct Radical Scavenging

This compound has been shown to directly scavenge hydroxyl and superoxide radicals, two of the most damaging ROS in biological systems.[3] This activity is attributed to its chemical structure, which allows it to act as an electron donor.[3]

Modulation of Cellular Signaling Pathways

AMP-Activated Protein Kinase (AMPK) Pathway: this compound is a potent activator of AMPK, a central regulator of cellular energy homeostasis and stress resistance.[6][7][8] This activation is mediated through a Ca²⁺/Calmodulin-dependent protein kinase kinase β (CaMKKβ) pathway.[6] Activated AMPK can, in turn, phosphorylate and activate downstream targets that enhance the cellular antioxidant defense.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway: While direct evidence is still emerging, studies on this compound derivatives and the closely related mefenamic acid strongly suggest that this compound may activate the Nrf2 signaling pathway.[5][9][10] Nrf2 is a master transcriptional regulator of a vast array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1. Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-containing genes.

AMPK-TRPML1-Calcineurin-TFE3 Pathway: Recent research has identified a novel pathway through which this compound can mitigate oxidative stress and inhibit pyroptosis, a form of inflammatory cell death. This involves the activation of AMPK, which subsequently modulates the activity of TRPML1, calcineurin, and the transcription factor TFE3.[11][12]

Experimental Protocols

To facilitate further research, this guide provides detailed methodologies for key experiments to assess the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Protocol:

-

Tissue Homogenate Preparation: Prepare a homogenate of a lipid-rich tissue (e.g., rat liver) in a suitable buffer.

-

Induction of Lipid Peroxidation: Induce lipid peroxidation in the homogenate using an inducing agent such as FeSO₄ and ascorbic acid.

-

Sample Treatment: Incubate the homogenate with different concentrations of this compound. A control group should be incubated without this compound.

-

TBA Reaction: Add a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid) to the reaction mixtures.

-

Heating: Heat the mixtures at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.

-

Measurement: Cool the samples and centrifuge to remove any precipitate. Measure the absorbance of the supernatant at 532 nm.

-

Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the this compound-treated samples to the control. The IC₅₀ value can then be determined.

Antioxidant Enzyme Activity Assays (SOD and CAT)

These assays measure the activity of key antioxidant enzymes, superoxide dismutase (SOD) and catalase (CAT), in cell lysates or tissue homogenates after treatment with this compound.

Superoxide Dismutase (SOD) Activity Assay: This assay is often based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a source such as xanthine/xanthine oxidase.

Catalase (CAT) Activity Assay: This assay typically measures the decomposition of hydrogen peroxide (H₂O₂) by catalase, which can be monitored by the decrease in absorbance at 240 nm.

Conclusion

The evidence presented in this technical guide underscores the multifaceted nature of this compound as not only an anti-inflammatory agent but also a significant antioxidant. Its ability to directly scavenge reactive oxygen species and modulate key protective signaling pathways like AMPK and potentially Nrf2 highlights its therapeutic potential in a broader range of pathological conditions driven by oxidative stress. Further research, guided by the protocols and mechanistic insights provided herein, is warranted to fully elucidate and harness the antioxidant properties of this compound for novel drug development strategies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. ERIC - EJ1224944 - Synthesis of this compound: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions, Journal of Chemical Education, 2019-Aug [eric.ed.gov]

- 3. iris.unito.it [iris.unito.it]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Nonsteroidal anti-inflammatory drug this compound is a potent activator of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound promotes angiogenesis through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Mefenamic Acid-Upregulated Nrf2/SQSTM1 Protects Hepatocytes against Oxidative Stress-Induced Cell Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits pyroptosis in ischemic flaps via the AMPK-TRPML1-Calcineurin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Flufenamic Acid: A Modulator of NF-κB Signaling Pathways - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nuclear factor-kappa B (NF-κB) is a critical transcription factor complex that orchestrates a wide array of cellular processes, including inflammation, immunity, and cell survival. Dysregulation of the NF-κB signaling pathway is a hallmark of numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Flufenamic acid (FFA), a non-steroidal anti-inflammatory drug (NSAID) from the fenamate class, has been identified as a potent modulator of this pathway. This technical guide provides an in-depth analysis of the mechanisms by which this compound inhibits NF-κB signaling, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.

The NF-κB Signaling Pathway and this compound's Mechanism of Action

The canonical NF-κB pathway is typically initiated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). In its inactive state, the NF-κB dimer (most commonly a heterodimer of p65/RelA and p50 subunits) is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer, allowing its translocation into the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.

This compound exerts its inhibitory effect on this pathway primarily by preventing the degradation of IκBα.[1] This action effectively traps the NF-κB complex in the cytoplasm, preventing the downstream transcriptional activation of inflammatory mediators. While the precise upstream target is still under investigation, evidence suggests that the effects of fenamates are linked to the inhibition of IκBα phosphorylation.[1] Additionally, some studies indicate that this compound can activate AMP-activated protein kinase (AMPK), which may in turn have an inhibitory effect on the NF-κB pathway, suggesting a multi-faceted mechanism of action.[2]

Signaling Pathway Diagram

Caption: this compound inhibits NF-κB signaling by preventing IκBα degradation.

Quantitative Analysis of NF-κB Inhibition

While direct quantitative data for this compound is limited in publicly accessible literature, extensive data exists for the structurally and functionally similar compound, tolfenamic acid. The following tables summarize the inhibitory effects of tolfenamic acid on TNF-α-induced NF-κB transcriptional activity, providing a strong proxy for the expected activity of this compound.[1]

Table 1: Inhibition of TNF-α-induced NF-κB Transcriptional Activity by Tolfenamic Acid in HCT116 Cells

| Tolfenamic Acid Concentration (µM) | Inhibition of NF-κB Activity (%) |

| 30 | 22.2 |

| 50 | 43.3 |

Data derived from experiments using a pNF-κB-Luc reporter construct in HCT116 cells stimulated with TNF-α.[1]

Table 2: Inhibition of TNF-α-induced NF-κB Transcriptional Activity by Tolfenamic Acid in HEK293 Cells

| Tolfenamic Acid Concentration (µM) | Inhibition of NF-κB Activity (%) |

| 30 | 26.7 |

| 50 | 55.1 |

Data derived from experiments using a pNF-κB-Luc reporter construct in HEK293 cells stimulated with TNF-α.[1]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to assess the impact of this compound on the NF-κB signaling pathway.

Experimental Workflow Overview

Caption: General workflow for studying this compound's effect on NF-κB.

Protocol 1: NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Cell Culture and Transfection:

-

Culture human embryonic kidney (HEK293) or human colorectal carcinoma (HCT116) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect cells with a pNF-κB-Luc reporter plasmid (containing firefly luciferase driven by an NF-κB response element) and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

-

-

Seeding and Treatment:

-

Seed the transfected cells into 96-well plates at a density of 5 x 104 cells/well.

-

Allow cells to adhere for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 10, 30, 50, 100 µM) or vehicle (DMSO) for 6 hours.

-

-

Stimulation:

-

Following pre-treatment, stimulate the cells with TNF-α (10 ng/mL) for an additional 7 hours.

-

-

Lysis and Luminescence Measurement:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of NF-κB activity by comparing stimulated to unstimulated cells.

-

Determine the percentage inhibition by this compound relative to the TNF-α-stimulated control.

-

Protocol 2: Western Blot for IκBα Degradation

This protocol assesses the levels of IκBα protein to determine if its degradation is inhibited.

-

Cell Culture and Treatment:

-

Seed HEK293 or HCT116 cells in 6-well plates.

-

Grow cells to 80-90% confluency.

-

Pre-treat the cells with this compound or vehicle for 6 hours.

-

-

Stimulation:

-

Stimulate the cells with TNF-α (10 ng/mL) for a short duration (e.g., 15-30 minutes) to induce IκBα degradation.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against IκBα overnight at 4°C.

-

Incubate with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using densitometry software.

-

Protocol 3: Immunofluorescence for p65 Nuclear Translocation

This method visually confirms the inhibition of NF-κB nuclear translocation.

-

Cell Culture on Coverslips:

-

Seed cells on sterile glass coverslips in 24-well plates and allow them to adhere.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with this compound or vehicle for 6 hours.

-

Stimulate with TNF-α (10 ng/mL) for 30-60 minutes.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block non-specific binding with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against the p65 subunit of NF-κB for 1 hour.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594) for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Capture images and observe the localization of the p65 subunit (cytoplasmic vs. nuclear).

-

Conclusion

This compound is a potent inhibitor of the NF-κB signaling pathway, primarily acting through the stabilization of the IκBα inhibitory protein. This mechanism prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. The quantitative data from the closely related compound, tolfenamic acid, demonstrates a dose-dependent inhibition of NF-κB transcriptional activity. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced interactions of this compound with the NF-κB pathway and to explore its therapeutic potential in a variety of disease models. Further research into its potential upstream targets, such as the IKK complex or AMPK-related pathways, will provide a more complete understanding of its anti-inflammatory properties.

References

A Technical Guide to Identifying Novel Biological Targets of Flufenamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenamic acid (FFA) is a well-established non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1][2] For decades, its primary mechanism of action was attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1][3] However, a growing body of evidence reveals that the pharmacological profile of this compound is far more complex, extending well beyond COX inhibition. Emerging research has identified numerous "off-target" or novel biological targets, repositioning FFA as a versatile molecular probe and a potential candidate for drug repurposing.[4][5]

This technical guide provides an in-depth overview of the novel biological targets of this compound. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource on quantitative data, key experimental protocols for target identification and validation, and the complex signaling pathways modulated by this multifaceted compound.

Classical Biological Targets: Cyclooxygenase (COX) Enzymes

To appreciate the novelty of recently discovered targets, it is essential first to acknowledge the classical mechanism of this compound. Like other NSAIDs, FFA exerts its principal anti-inflammatory, analgesic, and antipyretic effects by inhibiting COX-1 and COX-2.[1][3] This inhibition blocks the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[1] While effective, this mechanism is also linked to gastrointestinal side effects due to the inhibition of protective prostaglandins in the stomach lining.[2]

Novel Biological Targets of this compound

Beyond its role as a COX inhibitor, this compound has been shown to interact with a diverse array of proteins, including ion channels, kinases, transcription factors, and other enzymes. These interactions occur at concentrations that are pharmacologically relevant and contribute to a broader mechanism of action.

Ion Channel Modulation

This compound is a prominent modulator of various ion channels, an activity discovered decades after its initial use as an anti-inflammatory agent.[4] Its effects are broad and complex, encompassing both inhibition and activation across multiple channel families. This pleiotropic activity makes FFA a useful, albeit non-specific, tool in ion channel research.[4][5] The effective concentrations for these modulations can range widely, from the low micromolar (10⁻⁶ M) to the millimolar (10⁻³ M) range.[3][4]

Key Ion Channel Targets Include:

-

Chloride (Cl⁻) Channels: FFA is considered a classical blocker of chloride channels, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Calcium-Activated Chloride Channels (CaCCs).[4]

-

Transient Receptor Potential (TRP) Channels: It inhibits a wide spectrum of TRP channels, such as TRPC3, TRPM2, TRPM4, and TRPV1, while activating others like TRPA1 and TRPC6.[2][6]

-

Voltage-Gated Sodium (Na⁺) Channels: FFA inhibits voltage-gated sodium currents in neurons, which may contribute to its analgesic effects beyond prostaglandin inhibition.[1][7]

-

Potassium (K⁺) and Calcium (Ca²⁺) Channels: The compound also modulates various potassium and L-type calcium channels.[1][6]

-

Non-selective Cation Channels (NSCCs): FFA is a known blocker of Ca²⁺-activated non-selective cation channels.[8]

AMP-Activated Protein Kinase (AMPK) Pathway

A significant novel mechanism of FFA is its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis with anti-inflammatory functions.[9][10] FFA-induced activation of AMPK is not direct but occurs through the Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ) pathway.[9][10] This activation has downstream consequences, including the suppression of NF-κB activity and the promotion of angiogenesis.[9][11][12]

Transcription Factor Regulation

This compound directly and indirectly modulates the activity of several key transcription factors involved in inflammation, cell proliferation, and hormone signaling.

-

Nuclear Factor kappa-B (NF-κB): By activating the AMPK pathway, FFA can suppress the activation of NF-κB, a master regulator of pro-inflammatory gene expression.[9][10][13] This provides a COX-independent mechanism for its anti-inflammatory effects.

-

Androgen Receptor (AR): FFA and its analogs can inhibit the androgen receptor, a nuclear hormone receptor crucial for prostate cancer development. It acts as an antagonist, blocking AR-mediated transcription.[6][14][15]

-

TEAD Family of Transcription Factors: FFA binds to a central pocket in the YAP-binding domain of TEAD transcription factors.[16] TEADs are critical downstream effectors of the Hippo signaling pathway, which controls organ size and cell proliferation. By binding to TEAD, FFA can inhibit TEAD-YAP-dependent transcription.[16]

-

Peroxisome Proliferator-Activated Receptors (PPARs): Several NSAIDs, including this compound, have been identified as agonists for PPARs, particularly PPARγ.[17][18] PPARs are nuclear receptors that play key roles in regulating metabolism and inflammation.[19]

Other Enzymatic Targets

-

Aldo-Keto Reductase 1C3 (AKR1C3): Also known as type 5 17β-hydroxysteroid dehydrogenase, AKR1C3 is involved in the synthesis of active androgens and prostaglandins. This compound is a potent inhibitor of AKR1C3, an activity that may be relevant for its use in hormone-dependent cancers.[2][5][20]

Quantitative Data Presentation

The following tables summarize the available quantitative data for the interaction of this compound with its classical and novel biological targets. These values allow for a direct comparison of FFA's potency across different protein classes.

Table 1: Inhibitory/Activating Concentrations of this compound on Novel Targets

| Target Class | Specific Target | Action | Value (IC₅₀/EC₅₀) | Cell/System Type | Reference(s) |

|---|---|---|---|---|---|

| Enzyme | Aldo-Keto Reductase 1C3 (AKR1C3) | Inhibition | 51 nM | Recombinant Human | [5] |

| Ion Channel | Ca²⁺-activated non-selective cation channels | Inhibition | ~10 µM | Rat Pancreatic Cells | [8] |

| Ion Channel | cAMP-dependent Cl⁻ secretion (CFTR) | Inhibition | ~8 µM | T84 Human Intestinal Cells | [11] |

| Ion Channel | Calcium-Activated Cl⁻ Channels (CaCC) | Inhibition | 28 - 35 µM | Xenopus Oocytes | [3] |

| Transcription Factor | Androgen Receptor (AR) | Inhibition | ~50 µM | Fluorescence Polarization Assay | [21] |

| Ion Channel | Voltage-Gated Sodium Channel | Inhibition | 189 µM | Rat Hippocampal Neurons | [1][7] |

| Kinase | AMPK | Activation | Not Determined | Various Cell Lines | [9][10] |

| Transcription Factor | NF-κB | Inhibition | Not Determined | Various Cell Lines | [9][13] |

| Transcription Factor | PPARγ | Activation | Not Determined | In vitro models | [17][18] |

| Transcription Factor | TEAD | Inhibition | Not Determined | Reporter Assays |[16] |

Table 2: Inhibitory Concentrations of this compound on Classical COX Targets

| Target | Value (IC₅₀) | Selectivity Index (COX-1/COX-2) | Reference(s) |

|---|---|---|---|

| COX-1 | 15 - 26 µM (derivatives) | 5.01 - 5.86 (derivatives) | [22] |

| COX-2 | 5.0 - 17.6 µM (derivatives) | N/A |[22] |

Note: IC₅₀/EC₅₀ values can vary significantly based on experimental conditions, assay type, and species. Data for COX enzymes are for FFA derivatives as presented in the cited source.

Experimental Protocols for Target Identification and Validation

Identifying and validating novel drug targets requires a multi-faceted approach combining unbiased screening with targeted biochemical and cell-based assays. Below are detailed methodologies for key experiments used to characterize the targets of this compound.

General Workflow for Novel Target Identification

The process typically begins with high-throughput screening to identify potential interactions, followed by rigorous validation steps to confirm target engagement and functional relevance in a cellular context.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a native cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[2]

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., HEK293T, HeLa) to ~80% confluency.

-

Treat cells with either this compound (at desired concentrations) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) in a CO₂ incubator.[14]

-

-

Heat Challenge:

-

Harvest and resuspend the treated cells in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-4 minutes) using a thermal cycler, leaving one aliquot at room temperature as a control.[8]

-

Cool the samples at room temperature for 3 minutes.[8]

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

-

Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Protein Detection and Analysis:

-

Collect the supernatant (soluble fraction).

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Analyze the abundance of the soluble target protein at each temperature point using Western blotting with a specific primary antibody.[23]

-

Quantify band intensities and plot them against temperature. A rightward shift in the melting curve for the drug-treated samples compared to the vehicle control indicates target stabilization and engagement.

-

Protocol: In Vitro AMPK Kinase Assay

This assay measures the ability of this compound to directly or indirectly activate AMPK by quantifying the phosphorylation of a specific substrate.

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 12 mM MgCl₂, 1 mM Na₃VO₄, 5 mM NaF).[15]

-